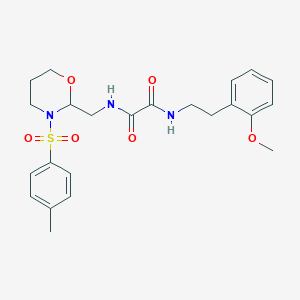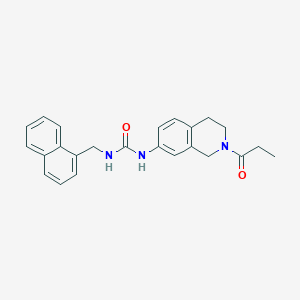![molecular formula C20H17ClN4O B2946870 5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895005-61-5](/img/structure/B2946870.png)
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H17ClN4O and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Research on pyrazolo[3,4-d]pyrimidine derivatives, including structures closely related to 5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, has shown significant antimicrobial and anticancer activity. These compounds have been synthesized and evaluated for their potential in fighting various microbial infections and cancer cell lines, demonstrating higher anticancer activity than reference drugs like doxorubicin in some cases. The antimicrobial activity covers a broad spectrum, making these derivatives valuable for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016; Rahmouni et al., 2016).
Adenosine Receptor Affinity
Another research focus for similar compounds is their affinity for adenosine receptors, which play crucial roles in various physiological processes. Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their ability to bind to A1 adenosine receptors, showing potential for therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial (Harden, Quinn, & Scammells, 1991).
Multi-Targeted Kinase Inhibitors
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their anticancer activity, targeting multiple kinases. These compounds exhibit potent anticancer effects against various cancer cell lines, including hepatic, prostate, and colon cancers, showing stronger activity than standard treatments in some cases. Their ability to inhibit key kinases involved in cancer progression makes them promising candidates for anticancer therapy (Elzahabi et al., 2018).
Anti-Inflammatory, Analgesic, and Antipyretic Activities
Research into novel pyrazolopyrimidines derivatives has also highlighted their potential as anti-inflammatory, analgesic, and antipyretic agents. These studies have identified compounds with activities similar to standard drugs, indicating their utility in treating conditions characterized by inflammation, pain, and fever (Antre et al., 2011).
Serotonin 5-HT6 Receptor Antagonists
Some pyrazolo[1,5-a]pyrimidines have been synthesized as potent antagonists of the serotonin 5-HT6 receptors, which are of interest for their role in cognitive, feeding, and emotional behaviors. These compounds have shown significant activity in inhibiting 5-HT6 receptors, suggesting potential applications in treating neurological disorders (Ivachtchenko et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This inhibition disrupts the normal cell cycle progression, leading to the potential for antitumor activity .
Biochemical Pathways
Compounds with similar structures have been shown to affect thecell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest and apoptosis . This suggests that the compound could potentially have antitumor activity.
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-18(14(2)8-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-3-5-16(21)9-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPFSLFYFFDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2946789.png)
![2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2946790.png)
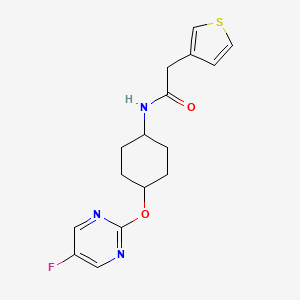
![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)
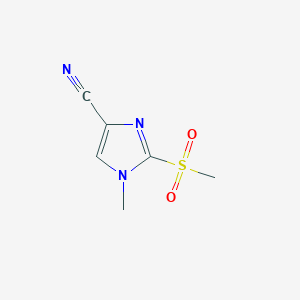

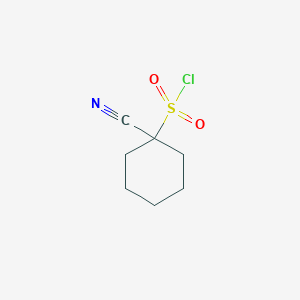
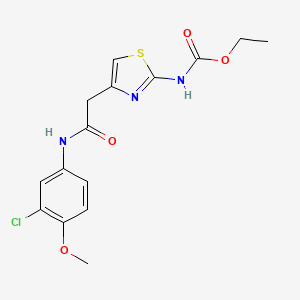
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)
![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2946807.png)
